molecular formula C13H19FN5O2+ B15294050 (R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol

(R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol

Cat. No.: B15294050
M. Wt: 296.32 g/mol
InChI Key: GFBTVVZSAJCGGU-LLVKDONJSA-N
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Description

®-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol is a complex organic compound featuring an azido group, a fluoro-substituted aromatic ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(morpholin-4-yl)aniline and epichlorohydrin.

    Formation of Intermediate: The aniline derivative undergoes a nucleophilic substitution reaction with epichlorohydrin to form an intermediate epoxide.

    Azidation: The intermediate is then treated with sodium azide under appropriate conditions to introduce the azido group.

    Final Product: The final step involves the reduction of the epoxide to yield ®-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or nitroso derivatives.

    Reduction: Reduction of the azido group can yield amines, which can further participate in various chemical transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Functional Group Transformations: Its various functional groups allow for diverse chemical transformations.

Biology

    Bioconjugation: The azido group can participate in click chemistry, making it useful for bioconjugation applications.

    Drug Development:

Medicine

    Antimicrobial Agents: The compound’s structural similarity to known antimicrobial agents suggests potential in this area.

    Diagnostic Tools: Its ability to undergo click chemistry makes it useful in the development of diagnostic tools.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Chemical Sensors: Its reactivity can be harnessed in the design of chemical sensors.

Mechanism of Action

The mechanism of action of ®-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, while the fluoro-substituted aromatic ring and morpholine moiety can interact with various biological pathways. These interactions can lead to the modulation of enzyme activity, receptor binding, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone
  • ®-[3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl methanesulfonate

Uniqueness

  • Structural Features : The presence of both an azido group and a morpholine moiety in ®-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol makes it unique compared to other similar compounds.
  • Reactivity : Its ability to undergo diverse chemical reactions, including click chemistry, sets it apart from other compounds with similar structures.

This comprehensive overview highlights the significance of ®-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol in various scientific and industrial applications

Properties

Molecular Formula

C13H19FN5O2+

Molecular Weight

296.32 g/mol

IUPAC Name

[(2R)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]imino-iminoazanium

InChI

InChI=1S/C13H19FN5O2/c14-12-7-10(16-8-11(20)9-17-18-15)1-2-13(12)19-3-5-21-6-4-19/h1-2,7,11,15-16,20H,3-6,8-9H2/q+1/t11-/m1/s1

InChI Key

GFBTVVZSAJCGGU-LLVKDONJSA-N

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)NC[C@H](CN=[N+]=N)O)F

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC(CN=[N+]=N)O)F

Origin of Product

United States

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